An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydroxyhexane-2,5-dione
An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,4-dihydroxyhexane-2,5-dione, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and explores its potential biological significance through comparison with structurally related compounds.
Core Chemical Properties
3,4-Dihydroxyhexane-2,5-dione is a vicinal dihydroxy diketone with the molecular formula C₆H₁₀O₄. Its structure, featuring both hydroxyl and ketone functional groups, makes it a versatile intermediate in organic synthesis. The presence of these reactive sites allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.
The following table summarizes the key quantitative chemical properties of 3,4-dihydroxyhexane-2,5-dione.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| CAS Number | 25566-16-9 | [1][2] |
| Melting Point | 74 °C | [2][3] |
| Boiling Point (Predicted) | 349.1 ± 37.0 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 11.61 ± 0.20 | [3] |
| LogP (Predicted) | -1.11380 | [3] |
| XLogP3 | -1.6 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
| Exact Mass | 146.05790880 Da | [1][3] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Complexity | 134 | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3,4-dihydroxyhexane-2,5-dione are crucial for its application in research and development.
A common method for the synthesis of 3,4-dihydroxyhexane-2,5-dione is the reductive coupling of pyruvaldehyde. The following protocol is based on a patented method:
Materials:
-
Pyruvaldehyde (20% aqueous solution)
-
Water
-
Raney's nickel catalyst
-
Nitrogen gas
-
Hydrogen gas
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Ice-water bath
-
Reaction flask (e.g., 500mL three-necked flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500mL three-necked flask, add 100.0g of a 20% mass percent concentration of pyruvaldehyde and 50mL of water.
-
Adjust the pH of the reaction medium to 3-4.
-
Under a nitrogen atmosphere, add 1.0g of Raney's nickel catalyst.
-
Displace the nitrogen with hydrogen gas.
-
Maintain the reaction temperature between 0-5 °C using an ice-water bath.
-
Continue the reaction under normal pressure for 30 hours, or until hydrogen absorption ceases.
-
Monitor the reaction completion using Gas Chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Extract the filtrate with four 70mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under normal pressure to obtain a crude semisolid.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether via freezing to yield pure 3,4-dihydroxyhexane-2,5-dione as a white solid.
Accurate characterization of 3,4-dihydroxyhexane-2,5-dione is essential. The following are general protocols for common analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound without reacting with it.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker AM-270) can be used.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. While specific parameters for this compound are not detailed in the available literature, standard acquisition parameters for small organic molecules should be employed.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of 3,4-dihydroxyhexane-2,5-dione.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Nujol Mull: Grind 5-10 mg of the sample and add a small drop of Nujol (mineral oil). Rub the mixture between two KBr plates to form a thin film.[5]
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands for the hydroxyl (broad peak around 3400 cm⁻¹) and carbonyl (strong peak around 1710 cm⁻¹) functional groups.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
General GC Parameters (based on analysis of related compounds):
-
Analysis: Analyze the retention time and the mass spectrum of the eluted peak. Compare the mass spectrum with library data or interpret the fragmentation pattern to confirm the structure.
2.2.4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and for quantitative analysis.
-
General HPLC Parameters (based on analysis of a related compound, 3,4-diacetylhexane-2,5-dione): [7]
-
Column: Reverse-phase column (e.g., Newcrom R1).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]
-
Detection: UV detector.
-
-
Analysis: Analyze the retention time and peak area to determine the purity and/or concentration of the compound.
Biological Activity and Signaling Pathways: A Comparative Perspective
Currently, there is a lack of specific data in the scientific literature regarding the biological activities and signaling pathways directly associated with 3,4-dihydroxyhexane-2,5-dione. However, insights can be drawn from the well-studied neurotoxic effects of the structurally related compound, 2,5-hexanedione (B30556). It is important to note that the following information pertains to 2,5-hexanedione and is presented for comparative purposes, as the biological effects of 3,4-dihydroxyhexane-2,5-dione may differ.
The neurotoxicity of 2,5-hexanedione is attributed to its ability to react with lysine (B10760008) residues in axonal proteins, leading to the formation of pyrrole (B145914) adducts. This initial reaction is followed by oxidation of the pyrrole rings, which causes protein cross-linking and denaturation. This process disrupts axonal transport and function, ultimately leading to nerve cell damage.[8]
The following diagram illustrates the proposed mechanism of neurotoxicity for 2,5-hexanedione.
Caption: Neurotoxicity mechanism of 2,5-hexanedione.
Conclusion
3,4-Dihydroxyhexane-2,5-dione is a chemical compound with significant potential as a synthetic intermediate. This guide has provided a summary of its core chemical properties, detailed a robust synthesis protocol, and outlined general analytical methodologies for its characterization. While direct biological data is currently limited, the known mechanisms of related compounds, such as 2,5-hexanedione, provide a valuable starting point for future toxicological and pharmacological investigations. It is anticipated that further research will continue to elucidate the unique properties and applications of this versatile molecule.
References
- 1. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-dihydroxyhexane-2,5-dione | 25566-16-9 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 3,4-Diacetylhexane-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
